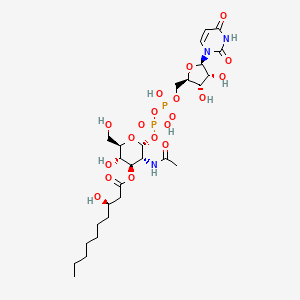
6-Chloro-2-hydroxynicotinic acid
Vue d'ensemble
Description
6-Chloro-2-hydroxynicotinic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a derivative of nicotinic acid and has a molecular formula of C6H4ClNO3 .
Synthesis Analysis
The synthesis of this compound involves several steps, including amination, acidification, crystallization, and reflux reaction . The process starts with the amination of the precursor, followed by acidification with hydrochloric acid. The solution is then crystallized and the resulting solid is vacuum dried to obtain 6-hydroxynicotinic acid. This compound is then dissolved in anhydrous methanol and refluxed to purify it. The purified 6-hydroxynicotinic acid is then reacted with phosphorus oxychloride in the presence of triethylamine to yield this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 15 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 173.55400 and a density of 1.62 . The compound is solid at room temperature . The solubility of this compound in various solvents is not well-documented, but it’s known that the solubility of similar compounds can be influenced by factors such as the solvent’s polarity and ability to form hydrogen bonds .Mécanisme D'action
Target of Action
The primary target of 6-Chloro-2-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that converts nicotinic acid into 6-hydroxynicotinic acid . This enzyme plays a significant role in the degradation of nicotinic acid, a process that is crucial for various metabolic functions .
Mode of Action
This compound interacts with its target, nicotinic acid dehydrogenase, by serving as a substrate for the enzyme. The enzyme catalyzes the conversion of nicotinic acid into 6-hydroxynicotinic acid . This interaction results in changes in the metabolic pathways involving nicotinic acid and its derivatives .
Biochemical Pathways
The biochemical pathway affected by this compound is the degradation of nicotinic acid. In this pathway, nicotinic acid is converted into 6-hydroxynicotinic acid by the action of nicotinic acid dehydrogenase . This conversion is a crucial step in the metabolism of nicotinic acid and has downstream effects on various redox reactions in the body .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The action of this compound results in the production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate . This compound plays a significant role in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides . Additionally, 6-hydroxynicotinic acid has lipid-lowering capabilities, making it valuable in the formulation of weight loss medications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the crystallization of the compound, leading to the formation of different solid forms . This can potentially influence the compound’s action, efficacy, and stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-CNA in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is relatively non-toxic and can be used in a variety of laboratory experiments.
One of the limitations of using 6-CNA in laboratory experiments is that it is not water-soluble. This can limit its utility in certain experiments, as it cannot be easily dissolved in aqueous solutions. In addition, it is a relatively weak acid, and its activity is diminished in higher pH solutions.
Orientations Futures
Due to its biochemical and physiological effects, 6-CNA has the potential to be used in the development of new drugs and agrochemicals. In addition, it has the potential to be used in the synthesis of new dyes, pigments, and perfumes. Furthermore, it has the potential to be used in the development of new diagnostic and therapeutic agents. Finally, 6-CNA has the potential to be used in the development of new technologies, such as biosensors and drug delivery systems.
Applications De Recherche Scientifique
6-CNA has been extensively used in scientific research. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. 6-CNA has also been used in the synthesis of various compounds, such as agrochemicals, dyes, and pigments. It has also been used in the synthesis of pharmaceuticals, such as anticoagulants, anti-inflammatory drugs, and anti-fungal agents.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Chloro-2-hydroxynicotinic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This interaction is crucial for the compound’s role as a pharmaceutical intermediate and chemical precursor. Additionally, this compound can bind to transcriptional regulators associated with nicotinic acid metabolism, influencing the breakdown of nicotinic acid .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can act as a regulator by binding to transcriptional regulators, thereby controlling the breakdown of nicotinic acid . This regulation can impact cellular functions such as lipid metabolism, making it valuable in the formulation of weight loss medications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in the decarboxylative hydroxylation process catalyzed by 6-hydroxynicotinate 3-monooxygenase, a flavin-dependent monooxygenase . This enzyme catalyzes the conversion of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, with concomitant oxidation of NADH . The binding interactions and enzyme activity are critical for the compound’s role in nicotinic acid degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the enzyme activity of nicotinic acid dehydrogenase, which converts nicotinic acid to 6-hydroxynicotinic acid, can be optimized to achieve high yields within 72 hours . Long-term effects on cellular function, such as changes in lipid metabolism, have also been observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may have beneficial effects on lipid metabolism and weight loss . Threshold effects and the compound’s impact on various physiological processes need to be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to nicotinic acid degradation. It is converted to 6-hydroxynicotinic acid by nicotinic acid dehydrogenase, which is then further metabolized by 6-hydroxynicotinate 3-monooxygenase . This pathway involves the oxidation of NADH and the production of 2,5-dihydroxypyridine . The compound’s role in these pathways highlights its importance in biochemical research and pharmaceutical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s role in regulating cellular processes and metabolic pathways.
Propriétés
IUPAC Name |
6-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXITPCEBVXBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596851 | |
| Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-76-5 | |
| Record name | 6-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)



![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)

![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)



![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
